BocNH-PEG2-CH2COONHS

CAS No.: 911102-04-0

Cat. No.: VC2790489

Molecular Formula: C15H24N2O8

Molecular Weight: 360.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 911102-04-0 |

|---|---|

| Molecular Formula | C15H24N2O8 |

| Molecular Weight | 360.36 g/mol |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetate |

| Standard InChI | InChI=1S/C15H24N2O8/c1-15(2,3)24-14(21)16-6-7-22-8-9-23-10-13(20)25-17-11(18)4-5-12(17)19/h4-10H2,1-3H3,(H,16,21) |

| Standard InChI Key | ZQJVJINORRTODI-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NCCOCCOCC(=O)ON1C(=O)CCC1=O |

| Canonical SMILES | CC(C)(C)OC(=O)NCCOCCOCC(=O)ON1C(=O)CCC1=O |

Introduction

Chemical Identity and Nomenclature

Chemical Identification

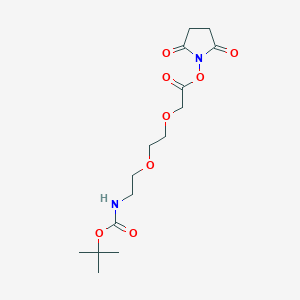

BocNH-PEG2-CH2COONHS is precisely identified as 3,6,11-Trioxa-9-azatridecanoic acid, 12,12-dimethyl-10-oxo-, 2,5-dioxo-1-pyrrolidinyl ester. This compound is registered with the Chemical Abstracts Service (CAS) number 911102-04-0, providing a unique identifier within chemical databases worldwide. The compound has been assigned the PubChem CID 131750096, facilitating its accessibility in public chemical databases . In scientific literature and commercial catalogs, the compound is also referred to by several synonyms including t-Boc-N-Amido-PEG2-CH2CO2-NHS ester and (2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetate, reflecting its structural components and functional groups .

Structural Composition

The molecular formula of BocNH-PEG2-CH2COONHS is C15H24N2O8, with a calculated molecular weight of 360.36 g/mol . This heterofunctional compound contains multiple key structural elements that determine its chemical behavior: a Boc-protected amino group at one terminus, a PEG2 (diethylene glycol) spacer in the middle, and an N-hydroxysuccinimide (NHS) ester activation group at the other end. The molecular structure has been fully characterized through various analytical techniques and is available in both 2D and 3D conformational representations in chemical databases .

Physical and Chemical Properties

Structural Characteristics

The structure of BocNH-PEG2-CH2COONHS features three distinct functional domains that define its chemical behavior. Each domain serves a specific purpose in bioconjugation applications:

-

The Boc (tert-butyloxycarbonyl) protected amine group: This protective group masks the amino functionality until it is required for subsequent chemical reactions.

-

The PEG2 (diethylene glycol) spacer: This central hydrophilic segment consists of two ethylene oxide units that provide water solubility and flexibility to the molecule.

-

The NHS (N-hydroxysuccinimide) ester: This reactive terminal group facilitates coupling with primary amines through acylation reactions.

The full structural representation demonstrates how these components are arranged to create a bifunctional linker capable of connecting two different molecular entities .

Chemical Reactivity

BocNH-PEG2-CH2COONHS exhibits two principal reactive sites that make it valuable for sequential bioconjugation strategies:

-

The NHS ester terminus readily reacts with primary amine groups to form stable amide bonds. This reaction typically proceeds efficiently under mild conditions (pH 7.0-8.5) without additional activating agents .

-

The Boc-protected amine can be selectively deprotected under mild acidic conditions (typically trifluoroacetic acid or HCl in an organic solvent), revealing a free primary amine that can participate in subsequent conjugation reactions .

This dual functionality enables controlled, step-wise conjugation procedures that are essential in the preparation of complex biomolecular constructs.

Applications in Research and Biotechnology

Advantages in Pharmaceutical Research

In pharmaceutical applications, BocNH-PEG2-CH2COONHS offers several distinct advantages:

-

The compound increases aqueous solubility of hydrophobic drugs through the incorporation of the PEG segment.

-

Its structure allows for controlled release mechanisms in drug delivery systems.

-

The PEG spacer may help reduce immunogenicity of therapeutic proteins when used in protein modification.

-

The compound enables site-specific conjugation, improving the homogeneity of the resulting conjugates.

These properties make BocNH-PEG2-CH2COONHS particularly valuable in the development of next-generation therapeutics and biological research tools .

Synthetic Strategies and Related Compounds

Related PEG Derivatives

BocNH-PEG2-CH2COONHS belongs to a broader family of PEG-based linkers with varying chain lengths and terminal functional groups. Related compounds include:

-

Boc-NH-PEG2-OH (CAS: 139115-91-6): A similar structure with a terminal hydroxyl group instead of the NHS ester. This compound serves as a precursor in the synthesis of more complex PEG derivatives and has applications in peptide synthesis and drug conjugation .

-

Boc-NH-PEG2-CH2CH2COOH (CAS: 1365655-91-9): A 2-unit PEG derivative with a Boc-protected amino group and a C2-carboxylic acid group, used in similar applications but offering different spacer length characteristics .

These related compounds demonstrate the versatility of PEG-based chemistry in creating tailored linkers for specific bioconjugation requirements.

Analytical Characterization

Chemical Properties Data

Table 1: Key Chemical Properties of BocNH-PEG2-CH2COONHS

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume